molecular formula C14H11NO B155740 4-Benzylphenyl isocyanate CAS No. 1823-37-6

4-Benzylphenyl isocyanate

Cat. No.: B155740
CAS No.: 1823-37-6
M. Wt: 209.24 g/mol
InChI Key: AGAYZDNGCFSGLT-UHFFFAOYSA-N
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Description

Contemporary Significance of Isocyanate Chemistry in Advanced Chemical Research

Isocyanate chemistry, a cornerstone of polymer science, continues to be a field of immense contemporary significance in advanced chemical research. patsnap.com Initially brought to prominence through the development of polyurethanes, the applications of isocyanates have expanded dramatically, driving innovations across diverse sectors such as automotive, construction, and electronics. patsnap.comdoxuchem.com The global market for isocyanates is substantial, with projections indicating continued growth driven by the increasing demand for high-performance materials. patsnap.compatsnap.com This demand stems from the unique reactivity of the isocyanate group (–N=C=O), which allows for the formation of a wide array of polymers with tailorable properties, from flexible foams to rigid elastomers. patsnap.comdoxuchem.com Modern research is focused on enhancing the efficiency and sustainability of isocyanate-based processes, including the development of safer, phosgene-free synthesis routes and the creation of bio-based isocyanates to address environmental concerns. researchgate.netrsc.org

The Role of Aromatic Isocyanates as Versatile Building Blocks in Organic Synthesis and Materials Science

Aromatic isocyanates are particularly valuable as versatile building blocks in both organic synthesis and materials science. crowdchem.net Their rigid structure and high reactivity make them ideal for creating robust and durable polymers. The reactivity of the isocyanate group with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and other derivatives is fundamental to their utility. wikipedia.orgyoutube.com This reactivity allows for the synthesis of a vast range of materials, including polyurethane coatings, adhesives, sealants, and elastomers. doxuchem.com In organic synthesis, aromatic isocyanates serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org The ability to introduce various functional groups onto the aromatic ring further enhances their versatility, enabling the fine-tuning of the properties of the resulting molecules and materials.

Elucidation of Specific Research Frontiers and Unaddressed Challenges Pertaining to 4-Benzylphenyl Isocyanate

While the broader field of isocyanate chemistry is well-established, specific monofunctional isocyanates like this compound present unique research frontiers and challenges. As a derivative of diphenylmethane, its structure offers a combination of aromatic rigidity and benzylic flexibility, suggesting potential for novel material properties. nih.govchemicalbook.com Research into this compound is focused on leveraging its distinct structure to develop new polymers and functional materials.

However, several challenges remain. The synthesis of this compound, like many isocyanates, often involves hazardous reagents such as phosgene (B1210022), prompting research into safer, alternative synthetic methodologies. wikipedia.orgchemicalbook.com Furthermore, the high reactivity of the isocyanate group, while advantageous, also presents challenges in controlling polymerization and preventing unwanted side reactions. patsnap.com A significant area of ongoing research is the exploration of its use in creating well-defined polymer architectures and its potential applications in specialized fields like biomedical devices or advanced coatings. Understanding the structure-property relationships of polymers derived from this compound is a key objective for unlocking its full potential in materials science.

Chemical and Physical Properties of this compound

The compound this compound is an aromatic isocyanate with the chemical formula C₁₄H₁₁NO. nih.gov It is also known by other names such as 1-benzyl-4-isocyanatobenzene and alpha-phenyl-p-tolyl isocyanate. nih.gov

Below is a table summarizing some of its key chemical and physical properties:

PropertyValueSource
Molecular Weight 209.24 g/mol nih.gov
Boiling Point 300 °C (lit.) chemicalbook.com
Density 1.11 g/mL at 25 °C (lit.) chemicalbook.com
Refractive Index n20/D 1.589 (lit.) chemicalbook.com
XLogP3 4.6 nih.gov

Synthesis of this compound

The synthesis of isocyanates can be achieved through various methods. A common industrial method for producing isocyanates is through the phosgenation of amines. wikipedia.org This process involves reacting a primary amine with phosgene (COCl₂) to yield the corresponding isocyanate and hydrochloric acid. wikipedia.org

R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org

Due to the high toxicity of phosgene, alternative, safer methods for isocyanate synthesis are actively being researched. Some of these phosgene-free methods include:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.org

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted to an isocyanate. wikipedia.org

Schmidt Reaction: This method uses a carboxylic acid and hydrazoic acid to produce an isocyanate. wikipedia.org

More recent developments in isocyanate synthesis focus on even milder and more selective methods. For instance, a one-pot method has been developed for the conversion of primary alcohols to alkyl isocyanates using triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (B1221674) (Bu₄NOCN). organic-chemistry.org Another approach involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. organic-chemistry.org

For the specific synthesis of benzyl (B1604629) isocyanate, a related compound, methods such as reacting benzyl chloride with sodium cyanate have been described, yielding benzyl isocyanate. prepchem.com It is plausible that similar methodologies could be adapted for the synthesis of this compound from the corresponding amine or other suitable precursors.

Applications of this compound

In Organic Synthesis

The isocyanate functional group is highly reactive towards nucleophiles, making this compound a valuable reagent in organic synthesis. It can readily react with:

Alcohols (ROH): to form urethanes (carbamates). wikipedia.org

Amines (R₂NH): to form ureas. wikipedia.org

Water (H₂O): to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide. wikipedia.org

These reactions allow for the introduction of the 4-benzylphenyl moiety into various organic molecules, which can be useful in the synthesis of complex targets, including potential pharmaceutical and agrochemical compounds.

In Materials Science

The primary application of isocyanates in materials science is in the production of polyurethanes. crowdchem.net While diisocyanates are the primary building blocks for polyurethane polymers, monofunctional isocyanates like this compound can be used as chain terminators or to modify the properties of the final polymer. By reacting with a diol or polyol, this compound can cap the growing polymer chains, thereby controlling the molecular weight and influencing properties such as flexibility, hardness, and solubility.

The unique structure of this compound, with its benzyl group, can impart specific properties to the resulting materials. This could include enhanced thermal stability or altered mechanical properties compared to polymers made with more common monofunctional isocyanates. The aromatic rings contribute to rigidity, while the methylene (B1212753) bridge of the benzyl group can introduce a degree of flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAYZDNGCFSGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171280
Record name Isocyanic acid, alpha-phenyl-p-tolyl ester
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-37-6
Record name 1-Isocyanato-4-(phenylmethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanic acid, alpha-phenyl-p-tolyl ester
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Record name Isocyanic acid, alpha-phenyl-p-tolyl ester
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Record name 4-Benzylphenyl isocyanate
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Synthetic Methodologies for 4 Benzylphenyl Isocyanate

Phosgenation-Based Synthetic Pathways

The use of phosgene (B1210022) and its derivatives remains a cornerstone in the industrial synthesis of isocyanates due to its efficiency and scalability.

Traditional Industrial Phosgenation Routes

The most conventional method for synthesizing 4-benzylphenyl isocyanate involves the reaction of 4-benzylaniline (B49627) with phosgene (COCl₂). This process is typically carried out in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the final isocyanate product and two equivalents of hydrogen chloride.

Step 2: Thermal decomposition to isocyanate C₆H₅CH₂C₆H₄NHCOCl → C₆H₅CH₂C₆H₄NCO + HCl

This method is highly effective and widely used for large-scale production of various isocyanates. cas.cngoogle.com However, the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct present significant safety and environmental challenges, necessitating stringent handling protocols and specialized equipment. cas.cn

Exploration of Less Hazardous Phosgene Equivalents in Synthesis

To mitigate the dangers associated with phosgene gas, significant research has focused on safer phosgene equivalents. These compounds serve as in-situ sources of phosgene, are often easier to handle, and reduce the risks of accidental release.

Key phosgene equivalents include:

Diphosgene (trichloromethyl chloroformate): A liquid at room temperature, it is less volatile than phosgene but decomposes upon heating to release phosgene.

Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable, crystalline solid that is significantly safer to transport and store. chemicalbook.com It can be used in solution to generate phosgene or can react directly, often catalyzed by a tertiary amine. chemicalbook.com

The use of these reagents allows for the phosgenation reaction to be conducted under milder conditions with greater control. For instance, triphosgene can be used in a one-pot reaction to convert a primary amine, such as 4-benzylaniline, into the corresponding isocyanate. chemicalbook.com

Table 1: Comparison of Phosgene and its Equivalents

ReagentChemical FormulaPhysical State (at STP)Key AdvantageReference
PhosgeneCOCl₂GasHigh reactivity, established industrial process cas.cn
DiphosgeneClCOOCCl₃LiquidEasier to handle and measure than gaseous phosgene-
Triphosgene(Cl₃CO)₂COSolidStable, crystalline solid; significantly safer for storage and transport chemicalbook.com

Non-Phosgene Synthetic Strategies and Their Advancements

Growing environmental and safety concerns have propelled the development of synthetic routes that completely avoid the use of phosgene. nih.gov These methods often rely on molecular rearrangements or the decomposition of specific precursors.

Curtius Rearrangement-Derived Synthetic Protocols

The Curtius rearrangement is a powerful, phosgene-free method for converting a carboxylic acid into an isocyanate. wikipedia.orgbyjus.com The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the process begins with 4-benzylbenzoic acid. The key intermediate, 4-benzylbenzoyl azide, can be prepared through several methods:

Reacting 4-benzylbenzoyl chloride (derived from the carboxylic acid) with an azide salt like sodium azide. organic-chemistry.org

A one-pot procedure where the carboxylic acid is treated directly with a reagent like diphenylphosphoryl azide (DPPA). nih.gov

Once formed, the acyl azide is heated, typically in an inert solvent, causing it to rearrange concertedly to this compound and nitrogen gas. wikipedia.orgnih.gov A significant advantage of this method is that the migration of the benzylphenyl group occurs with complete retention of its configuration. nih.govnih.gov

Table 2: Common Reagents for One-Pot Curtius Rearrangement

ReagentAbbreviationFunctionReference
Diphenylphosphoryl azideDPPAConverts carboxylic acids directly to acyl azides, avoiding isolation nih.gov
Sodium Azide (with activating agent)NaN₃Source of the azide group, used with acid chlorides or other activated forms organic-chemistry.org
Propylphosphonic Anhydride (B1165640)T3P®Mediates one-pot rearrangement of carboxylic acids to carbamates (via isocyanate) organic-chemistry.org

Hofmann Rearrangement-Based Synthetic Approaches

The Hofmann rearrangement provides another classic route to isocyanates from primary amides. wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgthermofisher.com To obtain this compound, the reaction would be started with 4-benzylbenzamide.

The traditional Hofmann rearrangement involves treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. wikipedia.org This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate. The isocyanate can be isolated if the reaction is performed under anhydrous conditions. thermofisher.com

Modern variations of this reaction employ alternative reagents to bromine, which can be more convenient and selective. wikipedia.org These include N-bromosuccinimide (NBS) and hypervalent iodine reagents like (diacetoxyiodo)benzene. wikipedia.orgthermofisher.com Trapping the intermediate isocyanate with an alcohol, such as methanol (B129727) or tert-butanol, can yield stable carbamates, which can be useful if the isocyanate itself is not the final desired product. wikipedia.org

Thermal Decomposition and Pyrolysis of Urethane (B1682113) Precursors

A significant non-phosgene industrial strategy involves the thermal decomposition (pyrolysis) of carbamates (urethanes). nih.govmuctr.ru This process is essentially the reverse of the reaction between an isocyanate and an alcohol.

To synthesize this compound via this route, a suitable carbamate (B1207046) precursor, such as an alkyl N-(4-benzylphenyl)carbamate, must first be synthesized. This precursor can be prepared through various non-phosgene methods, for example, by the reaction of 4-benzylaniline with a dialkyl carbonate. nih.govresearchgate.net

The carbamate is then heated, often in the gas phase or in a high-boiling solvent, causing it to decompose into this compound and the corresponding alcohol.

C₆H₅CH₂C₆H₄NHCOOR → C₆H₅CH₂C₆H₄NCO + ROH

This method is attractive because it avoids highly toxic reagents and can be part of a recyclable process where the alcohol is reused. nih.gov Studies on analogous compounds like 1,3-diphenyl urea (B33335) (DPU) show that decomposition to phenyl isocyanate and aniline (B41778) occurs at high temperatures (350–450 °C) with high selectivity. dntb.gov.uanih.govutwente.nl The thermal stability of the urethane linkage and potential side reactions are key factors that must be controlled to achieve high yields of the desired isocyanate. icheme.org

Carbonylation Reactions Utilizing Nitroaromatic Precursors

The synthesis of aromatic isocyanates from nitroaromatic compounds via catalytic reductive carbonylation is a significant phosgene-free alternative. This approach involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst to form the corresponding isocyanate. universiteitleiden.nl The process can proceed through two main pathways: a direct method where the nitro group is catalytically activated with carbon monoxide to yield the isocyanate and carbon dioxide, and an indirect method where the isocyanate is trapped in situ with an alcohol or amine to form a carbamate or urea, which is then thermally cracked to release the isocyanate. universiteitleiden.nl

For the synthesis of this compound, the precursor would be 4-benzyl-nitrobenzene. The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. ionike.com The general scheme for the reductive carbonylation of a nitroaromatic compound is as follows:

Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

Research into the reductive carbonylation of nitrobenzene (B124822) to ethyl phenyl carbamate (an isocyanate precursor) has highlighted the efficacy of palladium complex and ionic liquid catalyst systems. ionike.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Catalyst Systems for Reductive Carbonylation of Nitrobenzene

Catalyst System Co-catalyst/Solvent Key Findings Reference
Palladium Complexes Ionic Liquids (e.g., BAcImPF6) The ionic liquid acts as a co-catalyst and solvent, showing synergism with the palladium complex to improve catalytic efficiency. ionike.com

While specific studies on 4-benzyl-nitrobenzene are not prevalent in the provided results, the principles derived from nitrobenzene carbonylation are directly applicable. The bulky benzyl (B1604629) group may introduce steric considerations that could influence catalyst selection and reaction kinetics.

Catalytic Oxidative Carbonylation of Amines

Another important non-phosgene route to isocyanates is the catalytic oxidative carbonylation of amines. This method involves reacting the primary amine with carbon monoxide and an oxidant, typically in the presence of a catalyst. The corresponding amine for this compound is 4-benzylaniline.

The general reaction is:

Ar-NH₂ + CO + [O] → Ar-NCO + H₂O

This process avoids the use of highly toxic phosgene but requires careful control of the reaction conditions to prevent the formation of byproducts such as ureas. Palladium catalysts are also commonly employed in this transformation. Research has focused on developing efficient catalytic systems that can operate under mild conditions. For instance, studies on the carbonylation of various benzamides have demonstrated the use of nickel and cobalt catalysts with carbon monoxide. nih.govacs.org While not a direct carbonylation of an amine to an isocyanate, these C-H/N-H carbonylation reactions showcase the ongoing development of catalytic methods for forming related structures, which is relevant to the broader field of isocyanate synthesis. nih.govacs.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthesis of this compound involves a multi-faceted approach, focusing on catalysis, reaction media, and process design to enhance yield, selectivity, and sustainability.

Design and Application of Novel Catalytic Systems in Synthesis

The development of innovative catalysts is central to improving isocyanate production. Recent advancements include:

Metal-Organic Frameworks (MOFs) : MOFs are utilized as catalysts due to their high surface area and tunable structures. They can selectively adsorb and activate reactant molecules, leading to more efficient reactions and reduced side products. patsnap.com For example, MOF-5-NO₂ has been shown to be an effective catalyst for the thermal decomposition of carbamates to produce isocyanates, achieving a high yield of methylene (B1212753) diphenyl diisocyanate (MDI). researchgate.net

Composite Catalysts : Combining different metals can enhance catalytic activity. Bi-Zn composite oxides, for instance, have been used for the synthesis of phenyl isocyanate from methyl N-phenyl carbamate. researchgate.net Single-component metal catalysts, especially zinc-based ones, are also noted for their high activity and cost-effectiveness. acs.org

Nanostructured Materials : Nanocatalysts offer improved efficiency and selectivity in isocyanate reactions. patsnap.com

Organometallic Complexes : Tailored ligand designs in organometallic complexes, such as those developed by BASF using zinc and aluminum, allow for precise control over reaction rates and product properties in polyurethane synthesis. patsnap.com Wanhua Chemical has developed systems using a combination of MOFs and ionic liquids as co-catalysts for enhanced control over reaction kinetics. patsnap.com

Influence of Reaction Media and Solvent Engineering on Yield and Selectivity

The choice of solvent is critical as it can significantly impact reaction rates, yields, and the ease of product separation.

Ionic Liquids (ILs) : ILs are gaining attention as reaction media for isocyanate synthesis. Their high thermal stability, low vapor pressure, and reusability make them advantageous. acs.org They can function as both a solvent and a co-catalyst. For example, in the thermal decomposition of carbamates, the use of an ionic liquid-metal oxide catalytic system facilitates the separation of the isocyanate product from the alcohol byproduct, which can improve industrial utility. acs.org Research on the reductive carbonylation of nitrobenzene found that imidazolium (B1220033) ions with shorter side chains in the ionic liquid promoted the conversion more effectively. ionike.com

Solvent-Free and Water-Based Systems : To align with green chemistry principles, there is a push towards developing solvent-free formulations and water-based polyurethane systems. patsnap.compatsnap.com This reduces the use of volatile organic compounds (VOCs).

Bio-based Solvents : The selection of appropriate bio-based solvents that can effectively dissolve the isocyanate resin and provide a suitable viscosity is a key consideration for creating more sustainable formulations. vertecbiosolvents.com

Implementation of Sustainable and Intensified Reaction Processes

Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient.

Continuous Flow Processes : Continuous flow or microreactor technology offers better control over reaction conditions like temperature and pressure, leading to higher yields, reduced waste, and enhanced safety. patsnap.com A patented continuous flow process for isocyanate synthesis involves the Curtius rearrangement of acyl azides, providing a more scalable and safer method. patsnap.com

Energy Efficiency : A major challenge in isocyanate synthesis is the high energy consumption due to the required high temperatures and pressures. patsnap.com Developing more energy-efficient methods is a key research focus. Covestro's gas-phase technology for toluene (B28343) diisocyanate (TDI) production is an example of a process that has set new standards for energy efficiency. patsnap.com

Adherence to Green Chemistry Principles in this compound Production

The production of isocyanates is increasingly being scrutinized through the lens of green chemistry to minimize environmental impact and enhance safety. patsnap.comrsc.org

Table 2: Application of Green Chemistry Principles to Isocyanate Synthesis

Green Chemistry Principle Application in Isocyanate Synthesis Reference
Prevention Shifting from hazardous phosgene-based routes to non-phosgene methods like reductive carbonylation of nitro compounds or oxidative carbonylation of amines. acs.orgrsc.orgnih.gov
Atom Economy Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Non-phosgene routes can offer better atom economy compared to traditional methods. acs.org
Less Hazardous Chemical Syntheses Developing processes that avoid toxic reagents like phosgene and corrosive byproducts like hydrogen chloride. acs.orgnih.gov acs.orgnih.gov
Safer Solvents and Auxiliaries Utilizing safer solvents like ionic liquids, water, or bio-based solvents, and moving towards solvent-free systems. acs.orgpatsnap.comvertecbiosolvents.comacs.org acs.orgpatsnap.comvertecbiosolvents.comacs.org
Design for Energy Efficiency Implementing energy-efficient processes like gas-phase synthesis or using novel catalysts that allow for lower reaction temperatures. patsnap.comacs.org patsnap.comacs.org
Use of Renewable Feedstocks Exploring the use of bio-based raw materials to produce isocyanates, reducing reliance on fossil fuels. patsnap.comrsc.orgulprospector.com BASF, for example, produces a low carbon footprint MDI using bio-based raw materials. ulprospector.comyoutube.com patsnap.comrsc.orgulprospector.comyoutube.com
Reduce Derivatives Using specific catalysts, such as enzymes, can eliminate the need for protecting groups, simplifying the synthesis process. acs.org acs.org

| Catalysis | Employing highly selective and recyclable catalysts (e.g., MOFs, composite oxides) to improve reaction efficiency and reduce waste. patsnap.compatsnap.com | patsnap.compatsnap.com |

The "urea process," which uses urea, alcohol, and amines to synthesize carbamates that are then decomposed to isocyanates, is highlighted as a "zero emission" green pathway because its byproducts (alcohol and ammonia) can be recycled as raw materials. acs.org The overarching goal is to integrate these principles to create a more sustainable life cycle for isocyanates like this compound, from production to final application. patsnap.com

Evaluation of Atom Economy and Reaction Efficiency Metrics

A primary method for synthesizing this compound is through the phosgenation of its corresponding amine, 4-benzylaniline. wikipedia.org This process, while established, is scrutinized for its efficiency using metrics like atom economy.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product. savemyexams.com For the synthesis of this compound from 4-benzylaniline and phosgene, the balanced chemical equation is:

C₆H₅CH₂C₆H₄NH₂ + COCl₂ → C₆H₅CH₂C₆H₄NCO + 2HCl wikipedia.org

The calculation for the atom economy of this reaction demonstrates that a significant portion of the reactant mass is converted into by-products rather than the target molecule.

Interactive Table 1: Atom Economy Calculation for the Synthesis of this compound

To calculate the percent atom economy, use the following formula and the data provided in the table below:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comsavemyexams.com

Compound NameChemical FormulaRole in ReactionMolecular Weight ( g/mol )
4-BenzylanilineC₁₃H₁₃NReactant183.25 nih.gov
PhosgeneCOCl₂Reactant98.91
This compound C₁₄H₁₁NO Desired Product 209.24
Hydrogen ChlorideHClBy-product36.46

Click "Calculate" to see the result.

Calculate Atom Economy

Atom Economy: --%

The calculated atom economy of approximately 74.17% highlights that over a quarter of the reactant mass becomes waste, primarily as hydrogen chloride. While this is a significant improvement over reactions with very poor atom economy, it underscores the need for more efficient synthetic routes. acs.org

Other metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), provide a more holistic view of a process's environmental impact by considering all waste generated, including solvents, catalysts, and purification agents. skpharmteco.com The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of all materials (reactants, solvents, etc.) to the mass of the product. skpharmteco.com For the phosgenation route, the use of solvents and the need to neutralize the acidic by-product would result in an E-Factor and PMI significantly higher than the waste suggested by atom economy alone.

Strategies for By-product Minimization and Waste Reduction

By-product Minimization

The primary by-product in the phosgenation of 4-benzylaniline is hydrogen chloride (HCl). wikipedia.org In addition to HCl, side reactions can lead to the formation of other impurities. For instance, the highly reactive isocyanate product can react with any unreacted 4-benzylaniline to form a substituted urea (N,N'-bis(4-benzylphenyl)urea), or with water to form an unstable carbamic acid that decomposes to the starting amine and carbon dioxide. wikipedia.org

To minimize these by-products, process optimization is key. This includes:

Fine-tuning Reaction Conditions : Precise control over temperature, pressure, and reactant stoichiometry can maximize the selectivity towards the desired isocyanate product and reduce the rate of side reactions. tristarintermediates.org

Efficient Mixing : Ensuring homogenous mixing within the reactor prevents localized excesses of reactants, which can promote by-product formation. buss-ct.com

Continuous Processing : Shifting from batch to continuous flow reactors can offer better control over reaction parameters, improve safety, and enhance efficiency, thereby minimizing waste. buss-ct.compurkh.com

Waste Reduction Strategies

Broader waste reduction strategies aim to redesign the synthesis to be inherently more efficient and environmentally benign.

Phosgene-Free Synthesis Routes : The high toxicity of phosgene has driven significant research into alternative, "phosgene-free" methods for isocyanate synthesis. nwo.nl These routes avoid the primary hazardous reactant and the associated HCl by-product. Key alternatives include:

Reductive Carbonylation : This method can involve the reaction of a nitro-aromatic precursor with carbon monoxide in the presence of a catalyst to form the isocyanate directly or via a carbamate intermediate. nwo.nlnih.gov

Reaction with CO₂ and its Derivatives : Research is ongoing into using carbon dioxide, a renewable and non-toxic C1 source, to synthesize isocyanates from amines. scholaris.cascholaris.caulisboa.pt This often involves the dehydration of an intermediate carbamic acid. acs.org

Decomposition of Carbamates : Isocyanates can be produced by the thermal decomposition of carbamates, which themselves can be synthesized without phosgene. nih.govgoogle.com

By-product Valorization and Recycling : Instead of treating by-products as waste, they can be captured and utilized. The hydrogen chloride from phosgenation, for example, can be captured and used in other chemical processes or recycled. Solvents used during the reaction and purification steps can be recovered through techniques like distillation and reused, significantly reducing the process's E-Factor and PMI. tristarintermediates.orgpurkh.com

Catalysis : The development of highly efficient and selective catalysts is central to many green chemistry strategies. Catalysts can enable phosgene-free routes to operate under milder conditions and can improve the selectivity of traditional routes, reducing both energy consumption and by-product formation. researchgate.netaarf.asia For example, palladium-based catalysts have been explored for reductive carbonylation processes. nwo.nl

Table 2: Summary of Waste Reduction Strategies

StrategyDescriptionKey Benefits
Phosgene-Free Routes Synthesizing isocyanates using less hazardous reagents like CO, CO₂, or via carbamate decomposition. nwo.nlnih.govEliminates the use of highly toxic phosgene and the production of HCl by-product. nwo.nl
Process Optimization Fine-tuning reaction conditions (temperature, pressure, mixing) and implementing continuous flow processing. tristarintermediates.orgpurkh.comIncreases product yield and selectivity, minimizes side reactions, and improves safety.
By-product Valorization Capturing and finding applications for by-products (e.g., HCl) or recycling them within the process. tristarintermediates.orgTurns waste streams into potential revenue streams and reduces disposal costs.
Solvent Recycling Recovering and reusing solvents from reaction and purification steps. purkh.comReduces raw material costs and minimizes the overall process waste (lower PMI).
Advanced Catalysis Employing selective catalysts to enable milder reaction conditions and improve reaction efficiency. researchgate.netLowers energy consumption and increases the rate of the desired reaction over side reactions.

Reaction Mechanisms and Reactivity Profiles of 4 Benzylphenyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

Nucleophilic addition represents the most common reaction pathway for isocyanates. The mechanism involves the attack of a nucleophile on the central carbon of the isocyanate group, followed by protonation of the nitrogen atom. The general reactivity of the nucleophile dictates the reaction rate and conditions.

Mechanisms of Urethane (B1682113) Formation via Alcohol and Phenol (B47542) Addition

The reaction between 4-benzylphenyl isocyanate and alcohols or phenols results in the formation of carbamates, commonly known as urethanes. This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.be

The generally accepted mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of the alcohol or phenol on the electrophilic carbon of the isocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable urethane product. The reaction is typically exothermic and can proceed without a catalyst, although catalysts are often used to control the reaction rate. vaia.com

Kinetic studies on analogous aryl isocyanates have shown that the reaction mechanism can be more complex, sometimes involving the participation of multiple alcohol molecules in the transition state, acting as a proton shuttle. kuleuven.be The reactivity of the alcohol also plays a role, with primary alcohols being more reactive than secondary alcohols due to less steric hindrance. kuleuven.be For this compound, the electron-donating nature of the benzyl (B1604629) group may slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially slowing the reaction rate.

The addition of phenols follows a similar mechanism. However, the acidity of the phenol can influence the reaction kinetics. Phenols can also act as "blocking agents," forming thermally reversible urethane linkages that dissociate back to the isocyanate and phenol upon heating. rsc.org

Table 1: Reaction of this compound with Various Alcohols

Reactant Product General Conditions
Methanol (B129727) Methyl (4-benzylphenyl)carbamate Room temperature, optional catalyst
Ethanol Ethyl (4-benzylphenyl)carbamate Room temperature, optional catalyst

Mechanistic Pathways of Urea (B33335) Formation through Amine Reactions

The reaction of this compound with primary or secondary amines is a rapid and highly efficient method for the synthesis of substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles.

The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the isocyanate carbon. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the urea derivative. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature and does not require a catalyst. commonorganicchemistry.com Due to the high reactivity, the formation of ureas is often a nearly quantitative process.

Benzylic ureas, which would be formed from the reaction of this compound with appropriate amines, are common motifs in bioactive compounds and pharmaceuticals. nih.gov

Table 2: Synthesis of Ureas from this compound

Reactant Product
Ammonia (B1221849) (4-Benzylphenyl)urea
Benzylamine 1-(4-Benzylphenyl)-3-benzylurea

Acylurea and Amide Formation from Carboxylic Acid Interactions

The interaction of this compound with carboxylic acids is more complex than with alcohols or amines and can lead to several products. The initial reaction involves the nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride (B1165640). google.comresearchgate.net

This anhydride intermediate can then follow several decomposition pathways:

Decarboxylation to form an Amide: The anhydride can lose carbon dioxide to form the corresponding N-substituted amide. This is often the desired pathway and can be promoted by heating. google.com

Reaction with another Carboxylic Acid: The anhydride can react with a second molecule of carboxylic acid to regenerate the isocyanate and form a carboxylic anhydride.

Rearrangement and Reaction with another Isocyanate: The anhydride can decompose to an amine (via decarboxylation of the carbamic acid) and a carboxylic anhydride. The newly formed amine can then react with another molecule of this compound to produce a symmetrically disubstituted urea. google.com

The final product distribution depends heavily on the reaction conditions, stoichiometry, and the nature of the carboxylic acid and solvent. researchgate.netscielo.br For instance, in dimethyl sulfoxide (B87167), the reaction between an aromatic isocyanate and benzoic acid has been shown to yield the corresponding urea quantitatively. researchgate.net

Synthesis and Mechanisms of Thiocarbamate Formation with Thiols

Thiols can react with this compound in a manner analogous to alcohols to produce S-alkyl or S-aryl thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.

The mechanism involves the nucleophilic addition of the thiol to the isocyanate group, followed by proton transfer to the nitrogen. This reaction can often be carried out under solvent-free and catalyst-free conditions, providing a simple and efficient route to thiocarbamates. organic-chemistry.org The reaction of N-acylbenzotriazoles with diphenylphosphoryl azide (B81097) can generate isocyanates in situ, which then react with thiols to yield thiocarbamates in good yields. organic-chemistry.org

Cycloaddition Chemistry Involving the Isocyanate Group

The carbon-nitrogen double bond within the isocyanate group can participate in cycloaddition reactions, providing a pathway to various heterocyclic compounds.

[2+2] Cycloaddition Reactions (e.g., Dimerization, Iminocycloadditions)

Dimerization: Aryl isocyanates can undergo [2+2] cycloaddition with themselves to form cyclic dimers, specifically uretidinediones (1,3-diazetidine-2,4-diones). This dimerization is often catalyzed by phosphine (B1218219) catalysts and involves the head-to-tail cycloaddition of two isocyanate molecules. The reaction is typically reversible. While specific studies on this compound dimerization are not prevalent, this reactivity is a general characteristic of isocyanates.

Iminocycloadditions: Isocyanates can react with compounds containing carbon-nitrogen double bonds (imines) in cycloaddition reactions. While [4+2] cycloadditions between α,β-unsaturated imines and isocyanates are known to produce pyrimidinones, [2+2] cycloadditions are also possible. nih.gov For example, chlorosulfonyl isocyanate, a highly reactive isocyanate, readily undergoes [2+2] cycloaddition with alkenes to form β-lactams. researchtrends.net This suggests that under appropriate conditions, this compound could potentially react with certain imines or alkenes in a similar fashion to yield four-membered heterocyclic rings. The mechanism for such reactions can be either concerted or stepwise, potentially involving a diradical intermediate, especially with electron-rich alkenes. researchtrends.net

Exploration of [2+3] Cycloadditions (e.g., with Azides to Form Tetrazoles)

The [2+3] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. In the context of this compound, the cumulative double bonds of the isocyanate group (N=C=O) can react with 1,3-dipoles. A key example of this type of reaction is the cycloaddition with azides.

The reaction of an organic azide (R-N₃) with an isocyanate, such as this compound, is proposed to proceed through a concerted or stepwise mechanism involving the 1,3-dipolar character of the azide. The azide adds across the C=N bond of the isocyanate, leading to the formation of a five-membered heterocyclic ring. Specifically, this reaction can yield tetrazolinone derivatives. While the terminal nitrogen of the azide is generally nucleophilic, the isocyanate's central carbon is electrophilic. nih.gov

The proposed mechanism involves the attack of the terminal nitrogen of the azide onto the carbonyl carbon of the isocyanate. This is followed by a ring-closing step to form the heterocyclic product. The stability of the resulting tetrazole-containing ring is a driving force for this reaction. Although detailed studies specifically on this compound are not prevalent in readily available literature, the general reactivity of aromatic isocyanates supports this pathway.

Another related reaction is the synthesis of tetrazoles from isocyanides, which can sometimes be generated in situ from isocyanates. However, the direct cycloaddition of azides to the isocyanate is a more direct pathway to related heterocyclic structures.

Investigations into [2+4] Cycloaddition Pathways

The [2+4] cycloaddition, famously known as the Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. researchgate.net In these reactions, a conjugated diene reacts with a dienophile. Isocyanates, including this compound, can potentially act as dienophiles due to the presence of the C=N and C=O double bonds. The participation of isocyanates in Diels-Alder reactions, often referred to as hetero-Diels-Alder reactions, is well-documented. organic-chemistry.org

When this compound acts as a dienophile, it can react with a 1,3-diene across its C=N bond. This reaction would lead to the formation of a six-membered heterocyclic ring containing a nitrogen atom. The reactivity of the isocyanate as a dienophile is influenced by the electronic nature of its substituents. The benzylphenyl group, being aromatic, influences the electron density of the isocyanate moiety.

The general mechanism for a hetero-Diels-Alder reaction involving an isocyanate is a concerted, pericyclic process. The diene's highest occupied molecular orbital (HOMO) interacts with the dienophile's (the isocyanate's) lowest unoccupied molecular orbital (LUMO). Lewis acid catalysis can enhance the reactivity of the isocyanate dienophile by coordinating to the oxygen or nitrogen atom, thereby lowering the energy of the LUMO. organic-chemistry.org While specific examples detailing this compound in [2+4] cycloadditions are not extensively reported, its structural similarity to other aromatic isocyanates suggests its capability to undergo such transformations.

Oligomerization and Polymerization Mechanisms

Catalytic Trimerization to Form Isocyanurates: Mechanistic Aspects

The cyclotrimerization of isocyanates to form highly stable, six-membered isocyanurate rings is a significant reaction, particularly in the polyurethane industry. acs.org For aromatic isocyanates like this compound, this reaction is typically catalyzed by a variety of compounds, including amines, phosphines, and metal carboxylates.

The generally accepted mechanism for the base-catalyzed trimerization is anionic in nature. acs.org The process is initiated by the nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group. This forms a reactive anionic intermediate. This intermediate then attacks a second isocyanate molecule, and the resulting adduct attacks a third. The final step is an intramolecular cyclization that releases the catalyst and forms the trisubstituted isocyanurate ring.

For example, using an acetate-based catalyst, the acetate (B1210297) anion attacks the isocyanate to form a nucleophilic intermediate. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to the isocyanurate. acs.org It has been proposed that the initial catalyst may be a precatalyst, which reacts with the isocyanate to form the true catalytic species. acs.org

Catalyst TypeGeneral MechanismKey Intermediates
Tertiary AminesNucleophilic attack on the isocyanate carbon.Zwitterionic adducts
Metal CarboxylatesCoordination and activation of the isocyanate.Metal-alkoxide type species
PhosphinesSimilar to amines, with phosphorus as the nucleophile.Phosphonium-enolate type adducts

Dimerization Pathways Leading to Uretdione Structures

Under certain conditions, isocyanates can undergo dimerization to form four-membered uretdione rings. This reaction often competes with the trimerization to isocyanurates. The formation of uretdiones is also typically catalyzed, often by tertiary phosphines or specific pyridines. google.comgoogle.com

The mechanism of dimerization is thought to proceed through a stepwise pathway. For phosphine-catalyzed dimerization, the phosphine attacks the carbonyl carbon of the isocyanate to form a zwitterionic intermediate. This intermediate then attacks a second isocyanate molecule to form a four-membered ring intermediate, which then collapses to the uretdione and regenerates the catalyst.

The selectivity between dimerization and trimerization can be controlled by the choice of catalyst, temperature, and solvent. For instance, some catalysts, like certain substituted pyridines, show high selectivity for the formation of uretdiones from specific isocyanates. google.com

Anionic Polymerization Mechanisms and Kinetics

Aromatic isocyanates can undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with a helical conformation. This polymerization is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., sodium benzophenone) or certain sodium amidates. acs.org

The mechanism involves three main steps: initiation, propagation, and termination. youtube.com

Initiation: The anionic initiator attacks the electrophilic carbon of the this compound monomer, leading to the formation of an amidate anion.

Propagation: The newly formed anionic center at the nitrogen atom of the terminal monomer unit attacks the next monomer molecule at the carbonyl carbon. This process repeats, leading to the growth of the polymer chain. The propagation is typically very fast.

Termination: Anionic polymerization of isocyanates can exhibit characteristics of a "living" polymerization, where the growing chains remain active until intentionally terminated by the addition of a quenching agent like an acid or alcohol. youtube.com

The kinetics of the polymerization are influenced by factors such as the nature of the initiator, the solvent, and the temperature. The rate of polymerization is generally first order with respect to both the monomer and the initiator concentration.

Cationic Polymerization Mechanisms and Their Control

Cationic polymerization of isocyanates is far less common than anionic polymerization. The isocyanate group is generally considered to be an electron-withdrawing group, which deactivates the monomer towards electrophilic attack. Monomers that readily undergo cationic polymerization typically possess electron-donating substituents that can stabilize the resulting cationic intermediate. wikipedia.org

For a cationic polymerization of this compound to occur, a very strong Lewis or protic acid would be required for initiation. The initiation step would involve the protonation or coordination of the initiator to the oxygen or nitrogen atom of the isocyanate group, generating a cationic species.

Propagation would then proceed by the attack of the monomer on the activated cationic chain end. However, the resulting cationic center would be relatively unstable, making propagation challenging. Chain transfer and termination reactions would likely be significant, making it difficult to achieve high molecular weight polymers and control the polymerization process. Due to these challenges, cationic polymerization is not a standard method for producing polyisocyanates.

Coordination Polymerization and Stereocontrol

Coordination polymerization of isocyanates is a sophisticated method for producing polymers with highly controlled architectures. The stereochemistry of the resulting polymer chains is a critical parameter that dictates the material's three-dimensional structure and, consequently, its physical and functional properties. acs.org While the direct coordination polymerization of this compound is not extensively detailed in the available literature, the principles of stereocontrol in isocyanate polymerization provide a framework for understanding its potential.

Stereocontrol in polymerization allows for the creation of macromolecules with a specific and ordered arrangement of monomeric units. acs.org For polymers derived from substituted monomers like this compound, this control can lead to isotactic, syndiotactic, or atactic structures, each imparting different properties to the final material. For instance, controlling the stereochemistry can influence the polymer's ability to self-assemble, as seen in other polymer systems where stereoinduced self-assembly occurs. nih.gov The development of organometallic catalysts has been pivotal in achieving such control in the polymerization of other monomers, like olefins and epoxides, by locking the catalyst into specific conformations that guide monomer insertion. illinois.edu In some systems, Lewis acid catalysts have also proven effective in guiding the stereochemical outcome of polymerizations. nih.gov The application of these principles to this compound could yield novel polymeric materials with tailored properties, though specific catalysts and conditions would need to be empirically determined. The inherent steric and electronic properties of the benzylphenyl group would undoubtedly play a significant role in any such stereocontrolled polymerization.

Computational and Theoretical Investigations into Reactivity and Pathways

Computational chemistry offers powerful tools for investigating the reactivity and reaction pathways of isocyanates at a molecular level. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of isocyanate reactions. rsc.orgchemrxiv.org These calculations can map out the entire reaction pathway for processes like the reaction of an isocyanate with an alcohol to form a urethane. nethouse.ruebrary.net Studies on similar molecules, such as methyl isocyanate and phenyl isocyanate, show that the reaction with alcohols often proceeds through a concerted, asymmetric transition state. nethouse.rursc.org In these reactions, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group (-N=C=O). nethouse.rusemanticscholar.org

Theoretical investigations into the reaction of phenylnitrile oxide rearranging to phenyl isocyanate, catalyzed by sulfur dioxide, have been performed using high-level methods like DLPNO-CCSD(T) and DFT. rsc.orgchemrxiv.org Such studies identify intermediate structures and transition states, providing a step-by-step view of the reaction mechanism. chemrxiv.org For this compound, similar calculations would be expected to show that the bulky benzyl group influences the steric accessibility of the isocyanate carbon, potentially affecting reaction rates compared to simpler aromatic isocyanates. The electron-donating or withdrawing nature of substituents can also significantly alter the reaction kinetics. rsc.org

Transition State Analysis and Potential Energy Surface Mapping

Transition State Theory (TST) combined with quantum chemistry is used to investigate the kinetics of isocyanate reactions, such as their atmospheric reactions with hydroxyl (OH) radicals. nih.gov This analysis involves locating the transition states on the potential energy surface (PES) and calculating the energy barriers for different reaction channels. nethouse.runih.gov

For example, in the reaction of methyl isocyanate with methanol, quantum-chemical studies have identified the transition states and mapped the potential energy surface, revealing that the reaction is both kinetically and thermodynamically favorable. nethouse.ru The analysis of the transition state structure can indicate whether bond formation and breaking occur synchronously or asynchronously. nethouse.ru For an aromatic isocyanate like this compound, computational studies on related compounds like p-tolyl-NCO show that reactions can have multiple pathways, such as addition to the aromatic ring or H-abstraction from substituent groups. nih.gov A potential energy surface mapping for the reaction of this compound would clarify the most likely reaction pathways and predict their relative rates.

Table 1: Illustrative Transition State Parameters for Isocyanate Reactions This table presents conceptual data based on findings for other isocyanates, illustrating the type of information gained from transition state analysis. nethouse.ru

Reactant SystemTransition StateActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Isocyanate + Primary AlcoholCyclic Asymmetric~15-20~(-22 to -25) ebrary.net
Isocyanate + WaterCarbamic Acid IntermediateLower than alcohol additionExothermic, forms amine + CO2 wikipedia.org
Isocyanate + AmineUrea FormationLower than alcohol additionHighly Exothermic

Note: Specific values for this compound are not available in the cited literature and would require dedicated computational studies.

Application of Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com For an electrophilic molecule like an isocyanate, the key interaction involves its LUMO. youtube.com

The reactivity of isocyanates is governed by the electrophilic nature of the central carbon atom in the -N=C=O group. patsnap.com FMO theory posits that a reaction is favorable if the energy gap between the HOMO of the nucleophile (e.g., an alcohol or amine) and the LUMO of the isocyanate is small. The LUMO of an isocyanate is typically centered on the N=C=O group, with a large coefficient on the carbon atom, making it the primary site for nucleophilic attack. researchgate.netrsc.org The energy and shape of these frontier orbitals dictate the molecule's reactivity. youtube.comresearchgate.net

For this compound, the benzyl and phenyl groups would influence the energies of the frontier orbitals. Ab initio molecular orbital calculations on various substituted isocyanates have shown that the nature of the substituent has a significant effect on the molecule's electronic structure and stabilization energies. rsc.org While specific FMO data for this compound is not available, the general principles allow for qualitative predictions about its reactivity towards different nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data This table provides a conceptual illustration of FMO properties for a generic aromatic isocyanate.

Molecule/FragmentOrbitalEnergy (eV) (Conceptual)Key Atomic Contributions
Aromatic IsocyanateLUMO-1.0Isocyanate Carbon, Nitrogen, Oxygen
Aromatic IsocyanateHOMO-8.5Aromatic Ring π-system
Alcohol (Nucleophile)HOMO-10.5Oxygen lone pair
Amine (Nucleophile)HOMO-9.5Nitrogen lone pair

Note: These are illustrative values. The actual orbital energies for this compound would need to be determined via quantum chemical calculations.

Derivatization and Advanced Functionalization Strategies Utilizing 4 Benzylphenyl Isocyanate

Rational Design and Synthesis of Novel Polyurethane Architectures

The reactivity of the isocyanate group in 4-benzylphenyl isocyanate with hydroxyl groups forms the basis for the synthesis of a diverse range of polyurethane structures. By carefully selecting co-monomers and controlling reaction conditions, it is possible to create linear, cross-linked, and segmented polyurethanes with specific performance characteristics.

Controlled Synthesis of Linear Polyurethanes with Defined Structures

The synthesis of linear polyurethanes involves the step-growth polymerization of a diisocyanate with a diol. In this context, this compound can be reacted with various diols to produce linear polymers. The benzyl (B1604629) group in the isocyanate structure can introduce specific properties to the resulting polyurethane, such as altered solubility and thermal characteristics. While specific studies focusing solely on this compound for linear polyurethane synthesis are not extensively detailed in the provided search results, the fundamental principles of polyurethane chemistry suggest its applicability. The synthesis would typically involve reacting this compound with a selected diol in a suitable solvent, often with a catalyst to control the reaction rate. The resulting linear polyurethane would possess a repeating unit derived from the two monomers.

Fabrication of Cross-linked Polyurethane Networks for Enhanced Performance

Cross-linked polyurethanes offer improved mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. The incorporation of this compound into cross-linked networks can be achieved by using polyols with a functionality greater than two or by introducing a cross-linking agent.

Recent research has explored the use of isocyanates with benzyl groups to influence the properties of cross-linked polyurethanes. For instance, studies on covalent adaptive networks (CANs) based on phenol-carbamate dynamic bonds have shown that the attachment of benzyl groups can promote the rearrangement of the network. rsc.org This can lead to a reduction in relaxation time and activation energy, which is beneficial for developing self-healing and recyclable materials. rsc.org The steric hindrance provided by the benzyl group can play a significant role in these dynamic properties. rsc.orgresearchgate.net While these studies may not have used this compound specifically, they highlight the potential impact of the benzyl moiety on the performance of cross-linked polyurethane networks. The general approach involves reacting the isocyanate with a polyol and a cross-linker in a one-shot or prepolymer method to form a three-dimensional network.

A process for creating cross-linked thermoplastic polymers has been developed, which involves heating a mixture of a thermoplastic urethane (B1682113) base material and a monomeric diisocyanate. google.com This method allows for the creation of a homogeneous reaction product with enhanced properties. google.com

Table 1: Factors Influenced by Isocyanate Structure in Cross-linked Polyurethanes

PropertyInfluence of Isocyanate Structure
Network Rearrangement KineticsGreater steric hindrance or attachment of benzyl groups can promote rearrangement. rsc.orgresearchgate.net
Relaxation TimeCan be reduced by an order of magnitude with benzyl group attachment. rsc.orgresearchgate.net
Relaxation Activation EnergyCan be reduced by over 20 kJ mol⁻¹. rsc.orgresearchgate.net
Thermal StabilityAlicyclic isocyanate structures can improve thermal stability. rsc.org
Mechanical PropertiesCan be varied depending on the chemical structure of the isocyanate. rsc.org

Development of Segmented Polyurethanes and Block Copolymers

Segmented polyurethanes are a class of block copolymers composed of alternating hard and soft segments. This microphase-separated structure imparts a unique combination of elasticity and strength. The hard segments are typically formed from the reaction of a diisocyanate and a chain extender, while the soft segments are derived from a long-chain polyol.

The use of this compound in the hard segments could influence the morphology and properties of the resulting segmented polyurethane. The bulky benzyl group could affect the packing and ordering of the hard segments, thereby influencing the mechanical and thermal properties of the polymer. The synthesis of segmented polyurethanes can be carried out via a one-step or two-step process. In the two-step process, a prepolymer is first formed by reacting the polyol with an excess of the diisocyanate, followed by chain extension with a diol or diamine.

Controlled Synthesis of Polyurea Derivatives and Hybrid Materials

The reaction of isocyanates with amines to form urea (B33335) linkages is the foundation for polyurea synthesis. This reaction is generally faster than the reaction with alcohols, leading to rapid curing systems.

Preparation of Linear and Cross-linked Polyureas

Polyurea synthesis involves the step-growth polymerization of an isocyanate with a polyamine. researchgate.netnih.gov Linear polyureas can be prepared using a difunctional isocyanate and a difunctional amine, while cross-linked networks are formed when at least one of the monomers has a functionality greater than two. The structure of the diisocyanate is a key factor in determining the properties of the resulting polyurea. researchgate.net

Industrial polyureas are typically synthesized via two main pathways: the diamine-diisocyanate pathway, which is very fast and exothermic, and the water-diisocyanate pathway, which is slower and milder. mdpi.com The latter proceeds through an unstable carbamic acid intermediate that decomposes to a primary amine and carbon dioxide. mdpi.com Side reactions, such as the formation of biuret (B89757) and oligo-uret structures, can occur, leading to branched or cross-linked polymers. mdpi.com

Integration into Hybrid Polyurethane-Polyurea Systems

Hybrid polyurethane-polyurea systems combine the properties of both polymers, offering a versatile platform for material design. These hybrids can be synthesized by reacting a polyisocyanate with a blend of polyols and polyamines. google.com The ratio of polyol to polyamine can be varied to tailor the final properties of the material. google.com The reaction can be carried out in a two-component formulation, where one component contains the polyisocyanate and the other contains the blend of polyol and polyamine. google.com

These hybrid systems are known for their fast cure speeds and good flexibility, although their performance in wet environments can be a concern due to the isocyanate's tendency to react with water. google.com The development of hybrid novolac polyurea/polyurethane polymers has been explored for applications requiring corrosion resistance and adhesion to various substrates. google.com

Utilization as a Precursor for Polyimide and Poly(amide-imide) Synthesis

The synthesis of polyimides and poly(amide-imides) often involves the reaction of diisocyanates with dianhydrides or tricarboxylic acid anhydrides, respectively. While direct synthesis of polyimides from diisocyanates and dianhydrides is a known method, the use of this compound, a monoisocyanate, would lead to chain termination rather than polymerization. However, it can be chemically modified to create a diamine or diisocyanate monomer suitable for polymerization.

For instance, this compound can be converted to 4-benzylphenylamine, which can then be used as a monomer in the traditional two-step polyimide synthesis. This process involves the reaction of the diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide. The incorporation of the benzylphenyl group can enhance the solubility and processability of the resulting polyimide due to its bulky nature, which disrupts polymer chain packing.

Alternatively, two molecules of this compound can be coupled to create a diisocyanate monomer. This custom diisocyanate can then react with a dianhydride to form a polyimide. This approach allows for the direct incorporation of the benzylphenyl group into the polymer backbone via the isocyanate reaction pathway.

In the case of poly(amide-imide)s, a similar strategy can be employed. A diamine derived from this compound can be reacted with a tricarboxylic acid anhydride (B1165640) chloride, such as trimellitic anhydride acid chloride. This reaction forms both amide and imide linkages, resulting in a poly(amide-imide). The properties of the resulting polymer, such as thermal stability and mechanical strength, can be tailored by the choice of the comonomer.

Development of Novel Heterocyclic Chemical Entities

The isocyanate functional group is a valuable tool for the synthesis of a variety of heterocyclic compounds. The electrophilic carbon atom of the isocyanate is susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, which are key steps in the construction of heterocyclic rings.

Synthesis of Benzylphenyl-Substituted Hydantoin (B18101) Derivatives

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of biological activities. A common method for their synthesis involves the reaction of an isocyanate with an α-amino acid, followed by acid-catalyzed cyclization.

The synthesis of a benzylphenyl-substituted hydantoin derivative using this compound would proceed via the following steps:

N-Carbamoylation: this compound is reacted with an α-amino acid. The amino group of the amino acid acts as a nucleophile, attacking the isocyanate carbon to form an N-(4-benzylphenyl)carbamoyl amino acid (a substituted urea derivative).

Cyclization: The resulting N-carbamoyl amino acid is then treated with an acid catalyst. The carboxylic acid group of the amino acid moiety intramolecularly attacks the urea carbonyl group, leading to the elimination of a water molecule and the formation of the hydantoin ring.

This reaction is versatile, as a variety of α-amino acids can be used to generate a library of hydantoin derivatives with different substituents at the 5-position of the hydantoin ring, each bearing the characteristic 4-benzylphenyl group at the 3-position.

Reactant 1Reactant 2Intermediate ProductFinal Product
This compoundGlycineN-(4-Benzylphenyl)carbamoyl-glycine3-(4-Benzylphenyl)hydantoin
This compoundAlanineN-(4-Benzylphenyl)carbamoyl-alanine5-Methyl-3-(4-benzylphenyl)hydantoin
This compoundValineN-(4-Benzylphenyl)carbamoyl-valine5-Isopropyl-3-(4-benzylphenyl)hydantoin

Synthesis of Benzylphenyl-Substituted Barbituric Acid Analogs

Barbituric acid and its derivatives are six-membered heterocyclic compounds that are well-known for their sedative and hypnotic properties. The classical synthesis of barbiturates involves the condensation of a urea derivative with a malonic acid derivative.

To synthesize a benzylphenyl-substituted barbituric acid analog, one would first need to prepare a urea derivative from this compound. This can be achieved by reacting the isocyanate with ammonia (B1221849) or a primary amine. The resulting N-(4-benzylphenyl)urea can then be condensed with a substituted diethyl malonate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, resulting in the formation of the six-membered barbiturate (B1230296) ring with the 4-benzylphenyl group attached to one of the nitrogen atoms.

Reactant 1Reactant 2Condensing AgentFinal Product
N-(4-Benzylphenyl)ureaDiethyl malonateSodium ethoxide1-(4-Benzylphenyl)barbituric acid
N-(4-Benzylphenyl)ureaDiethyl ethylmalonateSodium ethoxide1-(4-Benzylphenyl)-5-ethylbarbituric acid
N-(4-Benzylphenyl)ureaDiethyl phenylmalonateSodium ethoxide1-(4-Benzylphenyl)-5-phenylbarbituric acid

Exploration of Other N-Heterocyclic Architectures

The reactivity of this compound extends to the synthesis of other N-heterocyclic architectures. For example, it can undergo [2+2] cycloaddition reactions with imines to form 1,3-diazetidin-2-ones. Furthermore, reaction with 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocycles like triazolinones and oxadiazolinones, respectively. The benzylphenyl substituent in these structures can be exploited to fine-tune their physical and chemical properties, opening avenues for their application in medicinal chemistry and materials science.

Integration into Emerging Framework Materials (MOFs and COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes. The incorporation of functional organic linkers is crucial for tailoring the properties of these materials.

While the direct use of this compound as a linker in MOF and COF synthesis is not typical due to its monofunctional nature, it can be derivatized to create suitable multitopic linkers. For example, the benzylphenylamine derived from the isocyanate can be further functionalized to introduce additional coordinating groups, such as carboxylic acids or pyridyl moieties, at different positions on the aromatic rings. These multitopic linkers can then be used in the solvothermal synthesis of MOFs by reacting them with metal ions.

Similarly, for COF synthesis, the derivatized benzylphenylamine can be converted into a di- or tri-functional monomer containing reactive groups like boronic acids or aldehydes. These monomers can then undergo self-condensation or condensation with other complementary linkers to form a porous, crystalline covalent-organic framework. The presence of the bulky benzylphenyl group within the framework's pores could influence the framework's topology, porosity, and its affinity for specific guest molecules.

Applications in Advanced Materials Science and Chemical Synthesis

Engineering Polymeric Materials with Tailored Macroscopic Properties

The synthesis of polymers with specific, predictable macroscopic properties is a cornerstone of materials science. The structure of the monomer units plays a crucial role in determining the final characteristics of the polymer, such as its mechanical strength, thermal stability, and elasticity. The incorporation of 4-Benzylphenyl isocyanate into a polymer backbone can be expected to impart properties influenced by its benzyl (B1604629) and phenyl groups, such as increased aromatic content and specific intermolecular interactions.

Synthesis of Elastomers and Thermoplastics from Isocyanate Derivatives

The reaction of diisocyanates with diols is a fundamental process for producing polyurethanes, which can be tailored to be either elastomers or thermoplastics. nih.gov Elastomers are characterized by their ability to undergo large elastic deformation, while thermoplastics can be melted and reshaped upon heating.

Table 1: Potential Influence of this compound on Polyurethane Properties (Theoretical)

PropertyExpected Influence of this compound MoietyRationale
Hardness IncreaseThe rigid aromatic structure of the benzyl and phenyl groups would contribute to the hard segment content of the polyurethane.
Thermal Stability IncreaseAromatic structures generally exhibit higher thermal stability compared to aliphatic chains.
Solubility Decrease in polar solventsThe hydrophobic nature of the benzylphenyl group would reduce the polymer's affinity for polar solvents.

Formulation of High-Performance Coatings, Adhesives, and Sealants

Isocyanates are critical components in the formulation of high-performance coatings, adhesives, and sealants (CASE). google.com These materials rely on the formation of strong, durable urethane (B1682113) or urea (B33335) linkages to provide excellent adhesion, chemical resistance, and mechanical properties. Polyurethane coatings, for example, are known for their toughness, flexibility, and abrasion resistance.

The use of this compound in these formulations would likely be as a modifier or a reactive additive rather than the primary isocyanate component, due to its monofunctionality. It could be used to introduce specific surface properties or to control the cross-linking density in a formulation. For instance, its incorporation could enhance the hydrophobicity of a coating, improving its water resistance.

Again, specific research findings on the use of this compound in high-performance coatings, adhesives, and sealants are scarce. The general properties of aromatic isocyanates suggest that its inclusion could lead to materials with good durability and environmental resistance.

Design and Development of Functional Polymers

Functional polymers are designed to exhibit specific, often dynamic, responses to their environment. This functionality is achieved by incorporating specific chemical groups into the polymer structure. The isocyanate group of this compound provides a reactive handle for covalently attaching it to polymer chains, thereby introducing the benzylphenyl moiety and its associated properties.

Fabrication of Responsive Polymeric Systems (e.g., stimuli-responsive materials)

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. pageplace.de Research into stimuli-responsive materials often involves the use of polymers that can change their conformation or solubility.

While there is no direct evidence of this compound being used to create stimuli-responsive polymers, one could theorize its potential role. For example, the benzyl group could participate in π-π stacking interactions, which can be sensitive to temperature and solvent polarity. nih.gov A study on benzyl-phospholium acenes has shown that the benzyl group can influence the stimuli-responsive photophysical properties of the system. nih.gov If incorporated into a polymer, these interactions could potentially be harnessed to create a responsive material.

Development of Self-Healing and Self-Repairing Polymeric Constructs

The development of self-healing polymers is a rapidly growing field of research, with the aim of creating materials that can autonomously repair damage. One common approach involves the encapsulation of a reactive healing agent, such as an isocyanate, within the polymer matrix. rsc.orgillinois.edu When a crack propagates through the material, it ruptures the capsules, releasing the isocyanate which then reacts with a co-reactant or ambient moisture to form a polymer that fills and bonds the crack. rsc.orgillinois.edumdpi.com

Commonly used isocyanates in these systems include MDI, TDI, and isophorone (B1672270) diisocyanate (IPDI). nih.gov Although there are no specific reports on the use of this compound as a healing agent, its reactive isocyanate group makes it a potential candidate for such applications. Its monofunctional nature would result in the formation of linear polymer chains upon reaction, which might be suitable for repairing narrow cracks.

Table 2: Comparison of Isocyanates Used in Self-Healing Systems

IsocyanateFunctionalityKey Properties in Self-Healing ApplicationsReference
Methylene (B1212753) diphenyl diisocyanate (MDI)Di-functionalHigh reactivity, forms strong urea/urethane bonds. nih.gov
Toluene (B28343) diisocyanate (TDI)Di-functionalHigh reactivity, good for creating cross-linked repair polymers. nih.gov
Isophorone diisocyanate (IPDI)Di-functionalAliphatic nature provides good UV stability for outdoor applications. illinois.edu
This compound (Theoretical) Mono-functional Would form linear polymers, potentially useful for surface repair. The aromatic structure could enhance adhesion to aromatic polymer matrices. N/A

Note: The entry for this compound is theoretical as no direct research has been found for its use in self-healing polymers.

Creation of Porous Polymeric Adsorbents for Environmental Applications (e.g., gas separation, pollutant remediation)

Porous polymeric materials are of significant interest for applications such as gas separation, catalysis, and the adsorption of pollutants from water and air. The high surface area and tunable pore chemistry of these materials are key to their performance.

The synthesis of porous polymers often involves the cross-linking of aromatic monomers to create a rigid, porous network. While there is no specific literature on the use of this compound to create porous adsorbents, its aromatic structure makes it a potential building block for such materials. Functionalization of porous polymers with amine groups has been shown to enhance the adsorption of acidic gases like CO2. mdpi.com It is conceivable that a porous polymer could be synthesized using a di-functional monomer and then functionalized with this compound to tailor its surface properties for the selective adsorption of specific pollutants.

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound is a significant chemical intermediate prized for its utility in the elaborate processes of multi-step organic synthesis. Its value stems from the highly reactive isocyanate functional group (-N=C=O), which serves as a versatile handle for constructing complex molecular architectures. aidic.itnih.gov The reactivity of this group is based on the high electronegativity of its nitrogen and oxygen atoms, making the central carbon atom susceptible to nucleophilic attack. aidic.it This inherent reactivity allows for its strategic incorporation into larger molecules, facilitating the synthesis of advanced materials and complex organic compounds. Aromatic isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts, a property that enhances their utility in various synthetic applications. aidic.it

Precursor in the Convergent Synthesis of Complex Organic Molecules

In convergent synthesis, complex molecules are assembled from several large, pre-synthesized fragments. This approach is often more efficient than linear synthesis for building intricate structures. This compound is an ideal precursor in such strategies, acting as a molecular linker to covalently join complex fragments in the final stages of a synthesis.

The isocyanate group readily reacts with nucleophiles like alcohols (-OH) and amines (-NH2) to form stable urethane and urea linkages, respectively. In a convergent approach, one large, elaborate fragment can be designed with a terminal alcohol or amine group, while the other fragment is introduced as this compound. The reaction between these two components provides a direct and efficient method for their conjugation, introducing the specific benzylphenyl moiety at the junction. This method avoids the harsh conditions or multi-step procedures that might be required with other functional groups, preserving the integrity of the complex fragments being joined. The versatility of the isocyanate group makes it a valuable building block for this type of advanced chemical construction. researchgate.net

Table 1: Conceptual Application of this compound in Convergent Synthesis

Fragment A (with Nucleophile) Precursor Linkage Formed Resulting Conjugated Molecule
Complex Molecule-OH This compound Urethane Complex Molecule-O(C=O)NH-C₆H₄-CH₂-C₆H₅

Reagent for Highly Selective Functionalization Reactions

Beyond linking large fragments, this compound and related aryl isocyanates are employed as reagents in highly selective functionalization reactions, where specific atoms or groups are introduced into a molecule with precision. These modern synthetic methods offer significant advantages in efficiency and atom economy.

A prominent example is the transition-metal-catalyzed amidation of C–H bonds. Research has demonstrated that rhodium(III)-catalyzed protocols can directly amidate anilide and enamide C–H bonds using isocyanates as the nitrogen source. nih.gov This process is highly valuable as it avoids the need for pre-activating the substrate, streamlining the synthesis of important structures like N-acyl anthranilamides, which are found in numerous drug candidates. nih.gov The reaction proceeds with high regioselectivity, targeting the ortho-C–H bond of the directing group. nih.gov While studies have utilized various isocyanates, the reactivity is general, making this compound a suitable reagent for introducing a benzylphenylamido group.

Table 2: Representative Yields in Rh(III)-Catalyzed C–H Amidation with Isocyanates

Isocyanate Substrate Product Type Yield
Phenyl Isocyanate Amide Product 96%
Secondary Alkyl Isocyanate Amide Product 84%
1-Adamantyl Isocyanate Amide Product 40%
Isocyanate from Phenylalanine Amide Product 65%

Data derived from the amidation of anilide substrates as reported in related research. nih.gov

Another advanced application involves the site-selective isocyanation of benzylic C–H bonds. A copper-based catalyst system can be used to convert a benzylic C-H group into an isocyanate. nih.gov This in situ-generated isocyanate intermediate can then be directly coupled with primary or secondary amines to afford a diverse range of benzylic ureas. nih.gov This sequential process is highly efficient, as it does not require the isolation or purification of the isocyanate intermediate. nih.gov Such methods provide a powerful platform for medicinal chemistry, enabling the rapid synthesis of large libraries of complex, drug-like molecules from simple starting materials. nih.gov

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Analysis

In-situ spectroscopic methods are invaluable for observing chemical reactions as they happen, providing a continuous stream of data without the need for sampling, which can disturb the reaction system. mt.com

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the progress of reactions involving isocyanates. mt.comazom.com The methodology relies on the strong and characteristic absorption band of the isocyanate functional group (-N=C=O). For 4-Benzylphenyl isocyanate, this peak is typically observed in the region of 2270-2250 cm⁻¹. researchgate.net

During a reaction, such as the formation of a urethane (B1682113) through the reaction of this compound with an alcohol, the intensity of the isocyanate peak is monitored over time. A decrease in the absorbance of this peak directly correlates with the consumption of the isocyanate reactant. researchgate.net Concurrently, the formation of the product can be tracked by the appearance and growth of new characteristic absorption bands. For instance, the formation of a urethane linkage (-NH-C(O)-O-) is evidenced by the appearance of bands corresponding to the N-H stretch (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1700 cm⁻¹). researchgate.net

This continuous monitoring allows for the precise determination of reaction kinetics, including reaction rates, endpoint, and the potential detection of intermediate species. mt.com The data obtained from in-situ FTIR can be used to construct concentration profiles versus time, from which kinetic parameters can be derived. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Monitoring Reactions of this compound

Functional Group Vibration Typical Wavenumber (cm⁻¹) Observation During Reaction
Isocyanate (-N=C=O) Asymmetric Stretch 2270 - 2250 Decreases
Urethane (N-H) Stretch ~3300 Increases
Urethane (C=O) Stretch ~1700 Increases

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the mechanistic pathways of reactions, including the polymerization involving this compound. rsc.org By monitoring the chemical environment of specific nuclei (typically ¹H or ¹³C) in real-time, researchers can identify transient intermediates and differentiate between various product structures formed during the reaction. rsc.orgresearchgate.net

In the context of polymerization, for example, the reaction of this compound can lead to different types of linkages, such as urethanes, ureas, allophanates, or isocyanurates, especially when di- or polyfunctional co-reactants are used or under specific catalytic conditions. rsc.org Each of these structures gives rise to unique signals in the NMR spectrum.

For instance, the protons on the aromatic rings and the methylene (B1212753) bridge of the this compound molecule will experience shifts in their chemical environment upon reaction. Monitoring these shifts, as well as the appearance of new signals corresponding to protons in the newly formed linkages (e.g., the N-H proton of a urethane), allows for a detailed mechanistic investigation. researchgate.net This technique has been instrumental in unraveling complex reaction networks, such as the formation of isocyanurates from isocyanates, where it was possible to identify and characterize key intermediates like allophanates. rsc.org

Chromatographic Separation Techniques for Complex Mixtures and Polymer Analysis

Chromatographic techniques are essential for separating and quantifying the components of the often complex mixtures that result from isocyanate reactions and for analyzing the properties of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing this compound. It excels at separating unreacted monomer from various oligomers and side products. epa.gov Due to the high reactivity of the isocyanate group, samples are often derivatized before analysis. nih.govdiva-portal.org A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea (B33335) derivative that is readily detectable by UV or other detectors. diva-portal.org

Using a reversed-phase column, components are separated based on their polarity. Unreacted, derivatized this compound will have a specific retention time. Any dimers, trimers, or other adducts formed during the reaction will have different polarities and sizes, leading to different retention times and allowing for their separation and quantification. google.com This provides a detailed snapshot of the product distribution in the final reaction mixture.

Table 2: Hypothetical HPLC Separation of a this compound Reaction Mixture (Post-Derivatization)

Compound (as DBA derivative) Hypothetical Retention Time (min)
Derivatized this compound 8.5
Derivatized Dimer 12.1
Derivatized Trimer 15.3

When this compound is used in the synthesis of polymers, for instance as a chain-terminating agent or as a monofunctional monomer in specific architectures, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight. lcms.czwikipedia.org

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules (higher molecular weight polymers) travel through the porous column packing more quickly than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards), the molecular weight distribution of the polymer sample can be determined. wikipedia.org

The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. wikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. For polymers involving this compound, GPC analysis confirms the success of the polymerization and provides critical data that correlates with the physical properties of the material. polymerchar.com

Table 3: Typical GPC Data for a Polymer Synthesized Using this compound

Parameter Description Typical Value
Mn ( g/mol ) Number-Average Molecular Weight 15,000
Mw ( g/mol ) Weight-Average Molecular Weight 25,500

Advanced Mass Spectrometry for Elucidating Complex Molecular Structures

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), provide unparalleled sensitivity and selectivity for the identification and structural elucidation of isocyanate-derived products. nih.govdiva-portal.org Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of a compound.

For products derived from this compound, high-resolution mass spectrometry can confirm the elemental composition of the molecules with high accuracy. Tandem mass spectrometry (MS/MS) offers even deeper structural insights. In MS/MS, a specific ion (a "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of reaction products, such as the specific urethane or urea adducts of this compound. This is particularly useful for distinguishing between isomers and confirming the connectivity of atoms within a complex product mixture. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer End-Group and Repeat Unit Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers, including those synthesized from isocyanate monomers. sigmaaldrich.comnih.gov This soft ionization method allows for the analysis of large, non-volatile, and thermally labile molecules, such as polymers, with minimal fragmentation. wpmucdn.com In the context of polymers derived from this compound, MALDI-TOF MS is instrumental in determining key structural features like end-groups and the mass of the repeating monomeric unit. researchgate.net

The technique involves co-crystallizing the polymer sample with a highly absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase, primarily as singly charged ions. wpmucdn.comnih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting spectrum displays a series of peaks, each corresponding to a different polymer chain length (n-mer), which allows for the determination of the molecular weight distribution. sigmaaldrich.com

A significant advantage of MALDI-TOF MS is its ability to provide detailed information about the chemical composition of the polymer chains. researchgate.net By analyzing the mass difference between adjacent peaks in the spectrum, the mass of the repeating monomer unit can be accurately determined. Furthermore, the absolute mass of the individual oligomer peaks allows for the identification of the end-groups, which is critical for confirming the success of a polymerization reaction and for understanding the initiation and termination mechanisms. sigmaaldrich.comresearchgate.net For instance, in the polymerization of a diol with an isocyanate like this compound, MALDI-TOF can distinguish between polymers terminated with hydroxyl groups, isocyanate groups, or other functionalities introduced by initiators or terminating agents. nih.gov

The analysis of polyurethanes, which share the characteristic urethane linkage with polymers derived from isocyanates, demonstrates the utility of MALDI-TOF MS. Studies on polyurethanes based on toluene (B28343) diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) have successfully utilized MALDI-TOF MS to identify polymer adducts with various end-groups and to monitor the progression of the polymerization reaction over time. nih.govnih.gov This approach allows for a quantitative estimation of the relative compositions of different polymer series within a sample. nih.gov

Below is an interactive data table summarizing typical data obtained from MALDI-TOF MS analysis of isocyanate-based polymers. While specific data for this compound is not publicly available, the table illustrates the type of information that can be obtained by analogy with well-studied systems like TDI-based polyurethanes.

Table 1: Illustrative MALDI-TOF MS Data for a Hypothetical Polymerization involving an Isocyanate
Observed m/zCalculated m/zDegree of Polymerization (n)Proposed Structure/End-GroupsReference
1256.61256.55HO-[Polymer]-NCO + Na+ nih.gov
1470.71470.66HO-[Polymer]-NCO + Na+ nih.gov
1684.81684.77HO-[Polymer]-NCO + Na+ nih.gov
1898.91898.88HO-[Polymer]-NCO + Na+ nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer and Reaction Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for the analysis of polar and charged molecules, making it particularly suitable for identifying oligomers and reaction intermediates in polymerization reactions involving isocyanates. nih.govnih.gov Unlike MALDI, which is often used for analyzing the final polymer product, ESI-MS is exceptionally well-suited for monitoring reactions in solution, as it directly ionizes analytes from a liquid phase. nih.gov This allows for the real-time or near-real-time tracking of the formation and consumption of various species during the polymerization of this compound.

In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. nih.gov A key characteristic of ESI is its tendency to produce multiply charged ions, which allows for the analysis of high-mass molecules on mass spectrometers with a limited m/z range. wpmucdn.com

For the study of reactions involving this compound, ESI-MS can be used to detect and identify a variety of species, including:

Monomer adducts: The initial products of the reaction between the isocyanate and a co-reactant, such as a diol or an amine.

Low molecular weight oligomers: Dimers, trimers, and other short-chain polymers can be readily identified, providing insight into the early stages of polymerization. nih.gov

Reaction intermediates: Unstable or transient species that are part of the reaction mechanism can be trapped and characterized.

Side products: The formation of unintended products, such as those resulting from the reaction of the isocyanate with trace amounts of water, can be monitored.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances the capabilities of ESI-MS by separating complex mixtures prior to analysis. nih.gov This is particularly useful for analyzing the complex product mixtures often generated in polymerization reactions. Tandem mass spectrometry (MS/MS) can be used to fragment selected ions, providing valuable structural information that aids in the definitive identification of oligomers and intermediates. nih.gov

The following interactive data table provides hypothetical examples of species that could be identified by ESI-MS during a reaction involving this compound and a generic diol, illustrating the technique's utility in mechanistic studies.

Table 2: Hypothetical ESI-MS Data for the Identification of Oligomers and Intermediates
Observed m/zCharge State (z)Calculated Molecular Weight (Da)Proposed SpeciesReference
483.21482.2[Monomer + Diol + H]+ nih.gov
692.31691.3[2Monomer + Diol + H]+ nih.gov
446.72891.4[2Monomer + 2Diol + 2H]2+ nih.gov
551.821101.6[3Monomer + 2*Diol + 2H]2+ nih.gov

Future Research Directions and Emerging Perspectives

Sustainable and Circular Economy Approaches in Isocyanate-Based Chemistry

The transition to a circular economy is a paramount goal for the chemical industry, and isocyanate-based materials are a key focus of this effort. patsnap.compatsnap.com Traditional polyurethane (PU) manufacturing relies heavily on fossil fuel-based feedstocks, and the crosslinked nature of many PU products makes them difficult to recycle. patsnap.comresearchgate.net Research is now directed towards creating more sustainable lifecycles for these materials.

One of the most promising strategies is the development of chemical recycling processes that can depolymerize polyurethanes back into their constituent monomers, such as polyols and isocyanates. researchgate.netacs.orgnih.gov Recent breakthroughs have demonstrated the use of organoboron Lewis acids to directly recover isocyanates from both thermoplastic and thermoset polyurethanes under mild conditions (e.g., ~80 °C). researchgate.netacs.orgnih.gov This approach avoids the use of hazardous reagents like phosgene (B1210022) and allows for the synthesis of second-generation polyurethanes with properties comparable to the virgin materials. researchgate.netacs.orgnih.gov Applying such a method to polymers derived from 4-benzylphenyl isocyanate could enable a closed-loop system, significantly reducing waste and the demand for new monomer production. researchgate.net

Another key area is the development of non-isocyanate polyurethanes (NIPUs) and the use of renewable feedstocks. acs.orgrsc.org While this seems to exclude isocyanates, the research provides pathways for greener alternatives and sets benchmarks for sustainability. For instance, processes that utilize CO2 as a C1 building block to create cyclic carbonates, which then react with amines to form polyhydroxyurethanes (PHUs), are gaining traction. acs.org Furthermore, the exploration of bio-based raw materials, such as those derived from vegetable oils or lignin, to produce both the polyol and isocyanate components is an active field of research. patsnap.com For this compound, future work could investigate its synthesis from bio-derived precursors, further enhancing the green credentials of its resulting polymers.

The table below summarizes key approaches in sustainable isocyanate chemistry.

Table 1: Sustainable Approaches in Isocyanate Chemistry
Approach Description Potential Application for this compound Key Benefits
Chemical Recycling Depolymerization of polyurethane waste to recover monomers (isocyanates and polyols). researchgate.netacs.org Recovery of this compound from end-of-life polymers for reuse in new materials. researchgate.net Reduces landfill waste, conserves resources, enables a circular economy. patsnap.com
Bio-based Feedstocks Synthesis of isocyanates and polyols from renewable resources like plant oils or biomass. patsnap.com Development of a synthesis route for this compound starting from renewable aromatic compounds. Reduces reliance on fossil fuels, lowers carbon footprint. patsnap.com
Isocyanate-Free Routes Production of polyurethanes via alternative chemistries, such as the reaction of cyclic carbonates with amines (NIPUs). rsc.org Serves as a benchmark for developing more sustainable polyurethanes based on this compound. Avoids the use of toxic isocyanate monomers during polymerization. rsc.org

Integration of this compound Derivatives into Smart Materials and Nanotechnology

"Smart" or stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. rsc.org These materials are of immense interest for applications ranging from sensors and actuators to drug delivery systems. rsc.orgnih.gov The incorporation of this compound derivatives into polymers is a promising avenue for creating novel smart materials. The unique structure of this isocyanate can be functionalized to introduce responsive moieties or to influence the supramolecular assembly of polymer chains.

Stimuli-responsive polymers can be designed to react to a variety of triggers, including:

pH: Polymers containing acidic or basic groups that can protonate or deprotonate.

Temperature: Polymers exhibiting a lower or upper critical solution temperature.

Light: Polymers incorporating photo-isomerizable groups like azobenzenes.

Redox potential: Polymers with disulfide bonds that can be cleaved by reducing agents. google.com

By reacting this compound with diols or diamines that contain these stimuli-responsive units, it is possible to create polyurethanes and polyureas with built-in "intelligence". For example, a polyurethane synthesized from this compound and a diol containing a disulfide linkage would be degradable in a reducing environment, making it a candidate for targeted drug delivery systems within cells, which have a higher concentration of reducing agents like glutathione (B108866). google.com

In nanotechnology, the self-assembly of block copolymers into structures like micelles, vesicles, and nanofibers is a powerful tool for creating functional nanomaterials. The benzyl (B1604629) group in this compound can influence the polymer's solubility and stacking interactions, providing a means to control the morphology of self-assembled nanostructures. Covalently incorporating specific sensor molecules or chromophores into a polyurethane matrix made with this compound can lead to materials that change color or fluorescence in response to mechanical stress or the presence of specific analytes. nih.gov

The table below illustrates potential applications of this compound in smart materials.

Table 2: Applications in Smart Materials and Nanotechnology
Application Area Design Strategy Triggering Stimulus Potential Function of this compound
Drug Delivery Incorporate cleavable linkages (e.g., disulfide bonds) into the polyurethane backbone. Redox potential (e.g., glutathione in cells). google.com Forms the structural backbone of the biodegradable nanocarrier.
Sensors Covalently attach chromogenic or fluorogenic dyes to the polymer. nih.gov Analyte binding, pH change, or mechanical force. Provides a robust and processable matrix for the sensor molecules.
Shape Memory Polymers Create a segmented polyurethane with distinct hard and soft segments. Temperature The benzyl group can contribute to the hard segment domains that define the permanent shape.
Self-Healing Materials Introduce dynamic covalent bonds or supramolecular interactions (e.g., hydrogen bonds). Heat, light The urethane (B1682113) groups formed from the isocyanate provide strong, reversible hydrogen bonding sites.

Advanced Computational Modeling and Machine Learning for Accelerated Material Design and Property Prediction

The traditional process of materials discovery is often slow and resource-intensive, relying on trial-and-error experimentation. Advanced computational modeling and machine learning (ML) are emerging as powerful tools to accelerate this process. frontiersin.org For polyurethanes derived from this compound, these computational approaches can predict material properties before synthesis, guide experimental design, and uncover complex structure-property relationships. researchgate.net

Machine learning models, such as artificial neural networks (ANN) and random forests, can be trained on existing datasets of polymer properties to predict the performance of new formulations. frontiersin.orgresearchgate.net For instance, a model could predict the Young's modulus, tensile strength, and elongation at break of a polyurethane based on its constituent monomers (like this compound), the polyol used, their stoichiometry, and processing conditions. researchgate.net Hierarchical Machine Learning (HML) models have shown particular promise for accurately predicting the mechanical properties of polyurethanes from small datasets by incorporating domain knowledge about the underlying physicochemical factors. frontiersin.orgfrontiersin.org

These predictive models offer several advantages:

Accelerated Discovery: Rapidly screen virtual libraries of polymers to identify candidates with desired properties. researchgate.net

Reduced Costs: Minimize the number of costly and time-consuming experiments.

Deeper Insights: Reveal subtle relationships between monomer structure and macroscopic performance.

The table below outlines how computational tools can be applied to materials based on this compound.

Table 3: Computational and Machine Learning Approaches
Technique Objective Input Data Predicted Output
Machine Learning (ML) Predict mechanical properties of new polyurethanes. researchgate.net Monomer structures (including this compound), composition ratios, processing parameters. frontiersin.org Tensile strength, Young's modulus, elongation at break. researchgate.net
Hierarchical Machine Learning (HML) Improve prediction accuracy with smaller datasets. frontiersin.org Composition, monomer chemistry, and physicochemical factors (domain knowledge). frontiersin.orgfrontiersin.org Stress-at-break, strain-at-break, and other mechanical responses. frontiersin.org
Density Functional Theory (DFT) Simulate reaction mechanisms and electronic properties. Atomic coordinates of reactants and catalysts. Activation energies, reaction pathways, electronic structure.
Molecular Dynamics (MD) Simulate polymer chain packing and morphology. Polymer chain structure and force field parameters. Glass transition temperature, density, morphology of phase-separated domains.

Exploration of Novel Biocatalytic and Metal-Free Catalytic Systems for Isocyanate Transformations

The synthesis and polymerization of isocyanates traditionally rely on metal-based catalysts, some of which can be toxic or leave undesirable residues in the final product. wernerblank.com A significant future direction is the development of cleaner, more selective catalytic systems. This includes biocatalytic methods and metal-free organocatalysis. patsnap.com

Biocatalytic systems , using enzymes or whole-cell biocatalysts, offer the potential for highly selective transformations under mild, environmentally friendly conditions. patsnap.com While still an emerging area for isocyanate chemistry, research is exploring the use of engineered enzymes for both the synthesis of isocyanates and their subsequent polymerization. patsnap.com This could provide a green route to producing and using this compound.

Metal-free organocatalysis has already demonstrated significant success in polymer chemistry. For isocyanate polymerization, strong non-nucleophilic bases like phosphazenes have been used to catalyze the anionic polymerization of isocyanates, yielding high molecular weight polymers with controlled properties. researchgate.netrsc.org Other organocatalysts, such as N-heterocyclic carbenes (NHCs) and various organic bases, are being investigated for promoting urethane formation without the need for metal catalysts. acs.org These catalysts can offer different selectivities compared to their metal counterparts, for instance, by preferentially catalyzing the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is beneficial in many coating and adhesive applications. wernerblank.com

The table below compares different catalytic systems for transformations involving this compound.

Table 4: Novel Catalytic Systems for Isocyanate Transformations
Catalytic System Description Examples of Catalysts Advantages
Metal-Based Catalysis Conventional method using metal compounds to accelerate polymerization. wernerblank.com Dibutyltin dilaurate, Zirconium chelates. wernerblank.com High activity, well-established. wernerblank.com
Biocatalysis Use of enzymes or whole-cell systems for synthesis or polymerization. patsnap.com Engineered enzymes. patsnap.com High selectivity, mild reaction conditions, environmentally friendly. patsnap.com
Metal-Free Organocatalysis Use of small organic molecules to catalyze reactions. researchgate.netrsc.org Phosphazene bases (e.g., t-BuP2), N-Heterocyclic Carbenes (NHCs), TBD. researchgate.netacs.org Avoids metal contamination, can offer unique selectivity, tunable reactivity. acs.org
Photocatalysis Use of light-activated catalysts to drive the reaction. patsnap.com Light-sensitive metal complexes or organic dyes. Potential for spatial and temporal control over polymerization. patsnap.com

Q & A

Basic: What are the optimal analytical methods for quantifying 4-Benzylphenyl isocyanate in reaction mixtures?

Methodological Answer:
For precise quantification, indirect gas chromatography (GC) is recommended. React the isocyanate with excess n-dibutylamine (n-DBA), then analyze unreacted n-DBA via GC with flame ionization detection (FID). This method avoids thermal degradation of the isocyanate and ensures stability by converting it into a urea derivative . Internal standards (e.g., deuterated analogs) should be used to correct for injection variability. Ensure column temperatures are maintained at 250–270°C to elute derivatives without peak broadening. Validate against titration methods, which are less precise due to subjective endpoint determination .

Basic: How can researchers safely synthesize this compound at the laboratory scale?

Methodological Answer:
Synthesize via phosgenation of the corresponding amine (4-benzylphenylamine) under anhydrous conditions. Use polar aprotic solvents (e.g., dichloromethane) and a Schlenk line to exclude moisture. Monitor the reaction by FT-IR for the disappearance of the amine N-H stretch (~3300 cm⁻¹) and appearance of the isocyanate NCO peak (~2270 cm⁻¹). Post-reaction, purify using silica-based scavengers (e.g., SiliaBond Isocyanate) to remove residual amines, ensuring >97% purity via GC analysis .

Advanced: How do competing nucleophiles affect the reaction outcomes of this compound in multicomponent systems?

Methodological Answer:
In systems with amines, alcohols, or thiols, kinetic vs. thermodynamic control dictates product distribution. For example, primary amines react faster than alcohols, forming ureas preferentially. Use in situ NMR to track intermediates: monitor the urea C=O signal (~165 ppm) and carbamate C=O (~155 ppm). Computational DFT studies can predict selectivity by comparing activation energies for nucleophilic attacks. Experimental validation requires isolating products via preparative HPLC and characterizing via HRMS/¹³C NMR .

Advanced: How can researchers resolve contradictions in chromatographic data when analyzing isocyanate derivatives?

Methodological Answer:
Coelution of byproducts (e.g., unreacted starting materials) with n-DBA derivatives can skew GC results. Implement two-dimensional GC (GC×GC) or hyphenated LC-MS/MS to enhance resolution. For example, a DB-5MS column (non-polar) coupled with a mid-polar secondary column (e.g., DB-17) improves separation. Validate peak identity via spiking with authentic standards or by derivatizing with alternative reagents (e.g., 4-nitro-7-piperazino-2,1,3-benzoxadiazole) to shift retention times .

Advanced: What computational strategies model the combustion or thermal degradation pathways of this compound?

Methodological Answer:
Develop a detailed kinetic mechanism using software like CHEMKIN. Include reactions for:

  • Primary decomposition (e.g., NCO radical formation).
  • Secondary pathways (e.g., benzyl radical recombination).
    Validate against experimental pyrolysis data in a tubular reactor, monitoring CO₂ and aromatic byproducts via FT-IR. Sensitivity analysis identifies rate-limiting steps (e.g., C-N bond cleavage). Compare simulated auto-ignition temperatures (T₀) with experimental values using ASTM E659-78 protocols .

Basic: What are the critical safety protocols for handling this compound in academic labs?

Methodological Answer:

  • Use glove boxes or fume hoods with HEPA filters to prevent inhalation exposure.
  • Monitor airborne isocyanate levels via HPLC-UV (post-derivatization with 1-(2-methoxyphenyl)piperazine) with a reporting limit of 0.02 µg/sample .
  • Implement biomonitoring for urinary metabolites (e.g., 4-benzylphenylurea) using LC-MS/MS.
  • Store under nitrogen at –20°C in amber vials to prevent hydrolysis .

Advanced: How does the steric environment of this compound influence its reactivity in polymer synthesis?

Methodological Answer:
The benzyl group introduces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., secondary amines). Characterize via time-resolved rheometry : monitor viscosity changes during polyurethane formation. Compare with less hindered analogs (e.g., phenyl isocyanate) to quantify steric effects. DFT calculations (B3LYP/6-31G*) can map transition states, showing higher activation barriers for hindered attacks. Experimental validation requires synthesizing model oligomers and analyzing molecular weights via GPC .

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